(2-(2-Morpholinoethoxy)phenyl)boronic acid
Description
(2-(2-Morpholinoethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 2-position with a boronic acid group and a 2-morpholinoethoxy side chain. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and bioavailability, while the boronic acid moiety enables reversible covalent interactions with diols, making it valuable in medicinal chemistry, catalysis, and sensing .
Structure
2D Structure
Properties
IUPAC Name |
[2-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4,15-16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDHGFCVHWBNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A
- Step 1: Combine 64 (1 equiv) and N-methylmorpholino-substituted polystyrene resin (5 equiv) and heat at 60 °C for 2 h in a screw cap glass vial.
- Step 2: Add sulfhydryl-bearing scavenger resin (5 equiv) to the reaction mixture and heat at 60 °C for a further 4 h.
- Step 3: After cooling, filter the organic reaction solution and dilute it into water (100 mL/mmol) to precipitate the product.
- Step 4: Centrifuge the resulting suspension at 5000 rpm for 15 min, decant the aqueous supernatant, and dry the product in a vacuum oven overnight at 50 °C. Compounds prepared by this method were used without further purification.
Method B
- Step 1: Dissolve 64 (1 equiv) and the corresponding bromomethyl or chloromethyl derivative (1 equiv) in anhydrous DMF (2 mL/mmol).
- Step 2: Add a tertiary amine base (diisopropylethylamine, triethylamine, or N-methylmorpholine, 1 equiv) to the solution.
- Step 3: Allow the reaction to proceed at room temperature and monitor by either TLC or LC–MS until complete (1–18 h).
- Step 4: Precipitate the crude product out of solution by adding water (5–50 mL/mmol).
Method C
- Step 1: Suspend 64 (1 equiv) and the corresponding bromomethyl derivative (1 equiv) in EtOH (5 mL/mmol).
- Step 2: Add 1 N NaOH (1 equiv) to the suspension.
- Step 3: Bring the reaction mixture to a gentle reflux and monitor by either TLC or LC–MS until complete (0.5–2 h).
- Step 4: Precipitate the crude product out of solution by adding water (5–20 mL/mmol).
Additional Synthesis Methods for 2-Methoxyphenylboronic Acid
| Reagents and Conditions | Operation in Experiment | Yield |
|---|---|---|
| Potassium carbonate; tetrakis(triphenylphosphine) palladium(0); In water; N,N-dimethyl-formamide; at 50℃; for 12h; | A solution of bromoisoquinoline (2.06 g, 10 mmol), 2-methoxyphenylboronic acid (2.79 g, 10 mmol), Pd(PPh3)4 (5percentmol), K2CO3 (5g) in DMF/water (3/1) is stirred at 500C for 12 hours. The reaction mixture is then pored on water (150 mL). The aqueous phase is extracted with ethyl acetate (3xl00mL). The combined organic layers are washed with water (3x200mL). The organic phase is dried over magnesium sulfate and evaporated under vacuum to afford the title compound. | -- |
| Sodium carbonate; bis-triphenylphosphine-palladium(II) chloride; In 1,2-dimethoxyethane; water; for 2.5h; Reflux; Inert atmosphere; | Water (9.0 mL), sodium carbonate (2.6 g), 2-methoxyphenylboronic acid (1.8 g), and bis(triphenylphosphine)palladium(II) dichloride (0.14 g) were added to an ethylene glycol dimethyl ether (30 mL) solution of tert-butyl 4-bromo-2-nitrobenzoate (3.0 g), followed by heating to reflux under a nitrogen atmosphere for 2 hours and 30 minutes. The reaction mixture was cooled to room temperature, and then a 10% aqueous solution of citric acid and ethyl acetate were added thereto. The organic layer was separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography [eluent: 99-91% hexane/ethyl acetate] to obtain 3.3 g of tert-butyl 4-(2-methoxyphenyl)-2-nitrobenzoate as a light yellow oily substance. 1H-NMR (CDCl3) delta: 1.58 (9H, s), 3.83 (3H, s), 6.99-7.04 (1H, m), 7.04-7.10 (1H, m), 7.32 (1H, dd, J=7.6, 1.7 Hz), 7.40 (1H, ddd, J=8.3, 7.6, 1.7 Hz), 7.73-7.77 (1H, m), 7.78 (1H, dd, J=7.9, 1.6 Hz), 8.01 (1H, d, J=1.0 Hz). | -- |
| Palladium diacetate; In water; acetonitrile; | Potassium phosphate (12.72 g, 60 mmol), triphenyl phosphine (0.682 g, 2.40 mmol), 6-chloro-5-iodo-2-aminopyridine (6.1 g, 24 mmol), 2-methoxybenzeneboronic acid (5.10 g, 33.5 mmol) and palladium acetate (0.27 g, 1.20 mmol) were sequentially added to degassed acetonitrile (200 mL) and water (60 mL) under nitrogen. The reaction mixture was heated at 75 C. for overnight, then cooled to room temperature. The organic layer was separated and aqueous layer and was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, concentrated and purified by silica column using hexanes and ethyl acetate as eluent furnishing 4.05 g of title compound. Synthesis of 2-chlorobenzofuro[2,3-b]pyridine. | -- |
| Tetrakis(triphenylphosphine) palladium(0); potassium carbonate; In ethanol; water; toluene; at 92℃; for 3h; Inert atmosphere; | 2-Bromopyridine-4-carbaldehyde (376 mg, 2.021 mmol), toluene (7 mL), K2C03 aqueous solution (2.76 g potassium carbonate dissolved in 10 mL of water, 2 mL), tetrakis(triphenylphosphine) in a 50 mL two-necked flask Palladium (45,2 mg, 0.04 mmol) was stirred under nitrogen at room temperature for 15 minutes, then 2-methoxyphenylboronic acid (407.6 mg, 2.682 mmol) in absolute ethanol (3 mL) was added and the reaction was heated at 92C. After 3 hours, the reaction system was poured into water and extracted with ethyl acetate. The ethyl acetate layers were combined, washed successively with water and saturated brine, dried over anhydrous sodium sulfate, suction-filtered, the filtrate was concentrated under reduced pressure, concentrate was separated and purified by column chromatography (petroleum ether: ethyl acetate = 6: 1) to give a white solid 406.2mg. | 73.6% |
| Tetrakis(triphenylphosphine) palladium(0); potassium carbonate; In ethanol; water; toluene; at 92℃; for 3h; Inert atmosphere; | To a 50 mL two-necked flask equipped with magnetic stirrer and condenser was added 2-bromopyridine (1.0 eq), Pd(PPh3)4 (5 mol%), K2CO3 solution (2.0 eq) and toluene under N2 at room temperature. After reacted for 15 min, a solution of the boronic acid (1.2 eq) in EtOH was then added. The reaction mixture was then heated to 95 C and reacted for 4 h. After cooling to room temperature, to the reaction mixture aqueous NH4Cl was added and extracted three times with EtOAc. The organic extracts were then combined, washed with brine, dried with MgSO4 and then concentrated under reduced pressure. The crude product was then purified by silica gel column chromatography(Petroleum ether/EtOAc) to give compounds 1 and 5. | 73.6% |
| (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride; In 1,4-dioxane; water; at 120℃; for 16.0h; Inert atmosphere; | Compound 21-c (1.03 g, 3.93 mmol), o-methoxyphenylboronic acid (600 mg, 3.95 mmol), [1,1?-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (15 mg) were mixed. | 43% |
Chemical Reactions Analysis
Types of Reactions: (2-(2-Morpholinoethoxy)phenyl)boronic acid primarily undergoes:
Substitution Reactions: Involving the replacement of the boronic acid group with other functional groups.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with halides.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Typically, organic solvents like toluene or ethanol are used.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of boronic acids, including (2-(2-Morpholinoethoxy)phenyl)boronic acid, is in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound serves as a reactant that can be coupled with aryl halides to synthesize biaryl compounds, which are important in pharmaceuticals and materials science .
Table 1: Key Features of Suzuki-Miyaura Coupling
| Feature | Description |
|---|---|
| Catalyst | Palladium compounds with phosphine ligands |
| Base | Carbonates (e.g., sodium carbonate) |
| Solvent | Aqueous/organic biphasic systems |
| Products | Biaryl compounds |
Molecular Recognition
Biochemical Tools
Boronic acids have gained attention for their ability to selectively bind diols and polyols, making them valuable as chemical receptors. This compound can form boronate esters with biological molecules such as saccharides and nucleotides. This property is exploited in various sensing applications, including the detection of glucose and other biomolecules .
Case Study: Detection of Gram-positive Bacteria
A significant application involves using boronic acid derivatives for labeling and detecting Gram-positive bacteria. A fluorescent receptor was designed that targets the saccharide-rich peptidoglycan layer on bacterial surfaces. Upon binding, a significant enhancement in fluorescence was observed, allowing for sensitive detection .
Drug Delivery Systems
Enhancing Membrane Permeability
The ability of this compound to form reversible boronate esters has been harnessed to improve the cellular uptake of therapeutic agents. By modifying drugs with this boronic acid moiety, researchers have enhanced the delivery of small molecules across cell membranes, thereby increasing their bioavailability .
Table 2: Applications in Drug Delivery
| Application | Mechanism |
|---|---|
| Small Molecule Delivery | Formation of boronate esters enhances solubility |
| Protein Delivery | Binding to glycans on cell surfaces increases uptake |
Catalytic Applications
Catalysis in Organic Reactions
Recent studies have demonstrated that this compound can also act as a catalyst or co-catalyst in various organic transformations, including electrophilic halogenations and other coupling reactions. Its unique structure allows it to participate effectively in catalytic cycles .
Mechanism of Action
The mechanism of action of (2-(2-Morpholinoethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the halide, forming a stable carbon-carbon bond . The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Boronic Acid Derivatives
| Compound Name | Substituent Position | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| (2-(2-Morpholinoethoxy)phenyl)boronic acid | 2-position | Boronic acid, morpholinoethoxy | Electron-donating (ether, amine) |
| (4-(2-Morpholinoethoxy)phenyl)boronic acid | 4-position | Boronic acid, morpholinoethoxy | Electron-donating (ether, amine) |
| o-Nitrophenylboronic acid | 2-position | Boronic acid, nitro | Electron-withdrawing |
| p-Propoxyphenylboronic acid | 4-position | Boronic acid, propoxy | Electron-donating (ether) |
| Phenylboronic acid | Unsubstituted | Boronic acid | Neutral |
- In contrast, para-substituted analogs (e.g., 4-morpholinoethoxy) may offer better spatial alignment for interactions in planar active sites .
- Electronic Effects: The morpholinoethoxy group donates electrons via its ether and amine moieties, reducing boronic acid acidity compared to electron-withdrawing groups (e.g., nitro in o-nitrophenylboronic acid). However, steric and electrostatic factors dominate complex stability over electronic effects .
Solubility and Physicochemical Properties
- Solubility: The morpholinoethoxy group improves aqueous solubility compared to hydrophobic substituents (e.g., 4-propan-2-yloxyphenyl in compound 2), which precipitate in culture media . This solubility advantage is critical for in vitro assays and drug delivery.
- Thermal Stability: Grafting boronic acids with polar groups (e.g., morpholinoethoxy) onto polymers can inhibit thermal deactivation, as seen in polyvinyl alcohol systems .
Structural Interactions in Enzyme Binding
- AmpC β-lactamase: X-ray studies of nitro- and carboxy-substituted boronic acids reveal that substituent position and size dictate binding modes. The morpholinoethoxy group’s length may allow it to occupy extended regions of the active site, similar to 4-(2-carboxyvinyl)-phenylboronic acid .
Biological Activity
(2-(2-Morpholinoethoxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a potential candidate for therapeutic applications, particularly in cancer treatment and drug delivery systems. This article aims to explore the biological activity of this compound through an examination of its mechanisms, applications, and relevant case studies.
This compound features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions. The morpholinoethoxy moiety enhances its solubility and stability in biological systems.
The primary mechanism of action of this compound involves its interaction with specific enzymes and receptors. Boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This property is particularly significant given the role of the proteasome in regulating cell cycle and apoptosis.
Key Mechanisms:
- Proteasome Inhibition : Boronic acids can bind to the active site of proteasomes, inhibiting their function and leading to the accumulation of pro-apoptotic factors.
- Selective Targeting : The morpholino group aids in selective targeting of cancer cells, enhancing the compound's therapeutic efficacy.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines.
- Antibacterial Properties : The compound also shows potential antibacterial activity, particularly against Gram-positive bacteria.
- Drug Delivery Systems : Its ability to form complexes with sugars makes it suitable for developing targeted drug delivery systems, especially for glucose-sensitive applications.
1. Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The compound was tested against breast and prostate cancer cells, showing IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.4 | Proteasome inhibition |
| PC-3 (Prostate) | 4.8 | Induction of apoptosis |
2. Antibacterial Activity
In vitro studies revealed that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell walls through boronate ester formation with bacterial glycolipids.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Research Findings
Recent advancements have highlighted the versatility of boronic acids in drug design and development. The incorporation of boronic acid moieties into drug candidates has been shown to enhance their pharmacokinetic properties and selectivity towards biological targets.
- Enhanced Drug Delivery : Research indicates that conjugating this compound with nanoparticles improves drug delivery efficiency in tumor tissues.
- Glucose-Sensitive Systems : Studies have explored the use of this compound in creating glucose-responsive drug delivery systems, which can release therapeutic agents in response to glucose levels.
Q & A
Basic: What are the standard synthetic routes for (2-(2-Morpholinoethoxy)phenyl)boronic acid?
Answer:
The synthesis typically involves two key steps: (1) functionalization of the phenyl ring with a morpholinoethoxy group and (2) introduction of the boronic acid moiety. A common approach is to first prepare the 2-(2-morpholinoethoxy)phenyl intermediate via nucleophilic substitution between 2-(2-chloroethoxy)phenol and morpholine, followed by borylation using Miyaura borylation (iridium-catalyzed C–H activation) or Suzuki-Miyaura cross-coupling with a boron precursor . For example, in a patent application, a morpholinoethoxy-containing benzyl derivative was synthesized under biphasic conditions (ethyl acetate/water) with pyridine and a trioxatriphosphane reagent to facilitate coupling .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- LC-MS/MS : Highly sensitive for quantifying trace impurities (e.g., residual boronic acids) at <1 ppm levels. Use a C18 column with mobile phases containing 0.1% formic acid in water/acetonitrile gradients. Monitor transitions specific to the molecular ion ([M+H]+) and fragmentation patterns .
- NMR : ¹¹B NMR (δ ~30 ppm for boronic acids) confirms boron presence. ¹H/¹³C NMR identifies the morpholinoethoxy group (δ 3.5–4.0 ppm for OCH₂CH₂N and δ 2.4–2.8 ppm for morpholine protons) .
- HPLC : Retention time analysis under acidic conditions (e.g., 0.1% TFA) ensures purity .
Advanced: How does the morpholinoethoxy substituent influence reactivity in cross-coupling reactions?
Answer:
The morpholinoethoxy group acts as an electron-donating substituent, which can:
- Enhance solubility : Facilitates homogeneous reaction conditions in polar solvents (e.g., THF/H₂O mixtures) .
- Modulate electronic effects : Stabilizes intermediates in palladium-catalyzed couplings (e.g., Suzuki reactions) by coordinating to the metal center, potentially accelerating transmetallation .
- Introduce steric hindrance : May reduce yields in sterically demanding reactions (e.g., couplings with bulky aryl halides). Optimization of ligands (e.g., SPhos) and temperatures (60–100°C) is critical .
Advanced: How to address contradictions in reaction yields during palladium-catalyzed couplings?
Answer:
Unexpectedly low yields often arise from:
- Boronic acid instability : Protodeboronation under basic conditions. Use buffered systems (e.g., Na₂CO₃ in H₂O/EtOH) and lower temperatures (50–60°C) .
- Competitive side reactions : The morpholino group may participate in undesired coordination. Additives like TBAB (tetrabutylammonium bromide) can suppress this .
- Impurity interference : Quantify residual chloride (from precursor synthesis) via ion chromatography, as it can poison catalysts .
Basic: What are its applications in medicinal chemistry research?
Answer:
- Tubulin polymerization inhibitors : Structural analogs with boronic acids show IC₅₀ values ~20 μM by mimicking combretastatin derivatives .
- Enzyme inhibitors : Boronic acids act as transition-state analogs for proteases (e.g., dipeptidyl peptidase IV) .
- Sacchari de sensors : The boronic acid group binds diols, enabling glucose detection in serum (adaptable for drug delivery systems) .
Advanced: How to optimize aqueous stability for biological assays?
Answer:
- pH control : Stabilize the boronic acid form at pH 7.4–8.5 to prevent cyclization or oxidation .
- Co-solvents : Use DMSO/H₂O mixtures (≤10% DMSO) to maintain solubility without degradation .
- Derivatization : Convert to pinacol esters for storage; regenerate via transesterification with methyl boronic acid .
Basic: How to quantify trace impurities (e.g., deprotected boronic acids)?
Answer:
- LC-MS/MS with isotopically labeled standards : Calibrate using [¹³C₆]-phenylboronic acid for precise quantification .
- Validation parameters : Ensure LOD <0.1 ppm, LOQ <0.3 ppm, and linearity (R² >0.99) across 0.1–10 ppm .
Advanced: Challenges in regioselective functionalization of the phenyl ring
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
